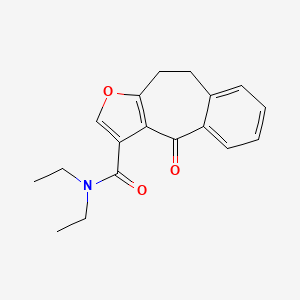
3,7-Dihydro-1-butyl-7-(5,6-dihydroxyhexyl)-3-methyl-1H-purine-2,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,7-Dihydro-1-butyl-7-(5,6-dihydroxyhexyl)-3-methyl-1H-purine-2,6-dione is a complex organic compound belonging to the purine family. This compound is characterized by its unique structure, which includes a butyl group, a dihydroxyhexyl chain, and a methyl group attached to a purine core. The purine core is a bicyclic structure consisting of a pyrimidine ring fused to an imidazole ring, which is a common motif in many biologically active molecules.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Dihydro-1-butyl-7-(5,6-dihydroxyhexyl)-3-methyl-1H-purine-2,6-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the alkylation of a purine derivative with a butyl halide, followed by the introduction of the dihydroxyhexyl chain through a series of reactions including oxidation and reduction steps. The final step often involves the methylation of the purine core to yield the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to ensure the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3,7-Dihydro-1-butyl-7-(5,6-dihydroxyhexyl)-3-methyl-1H-purine-2,6-dione undergoes various chemical reactions, including:
Oxidation: The dihydroxyhexyl chain can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The purine core can undergo nucleophilic substitution reactions, where functional groups such as halides or amines can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic reagents such as sodium azide (NaN3) or ammonia (NH3) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxyhexyl chain can yield hexanoic acid derivatives, while reduction can produce hexanol derivatives.
Wissenschaftliche Forschungsanwendungen
3,7-Dihydro-1-butyl-7-(5,6-dihydroxyhexyl)-3-methyl-1H-purine-2,6-dione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying purine chemistry.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory or anticancer properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 3,7-Dihydro-1-butyl-7-(5,6-dihydroxyhexyl)-3-methyl-1H-purine-2,6-dione involves its interaction with specific molecular targets and pathways. The purine core can bind to enzymes and receptors, modulating their activity. The dihydroxyhexyl chain may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Caffeine: 1,3,7-Trimethylxanthine, a well-known stimulant with a similar purine core.
Theophylline: 1,3-Dimethylxanthine, used in the treatment of respiratory diseases.
Theobromine: 3,7-Dimethylxanthine, found in cocoa and chocolate.
Uniqueness
3,7-Dihydro-1-butyl-7-(5,6-dihydroxyhexyl)-3-methyl-1H-purine-2,6-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the butyl and dihydroxyhexyl groups differentiates it from other purine derivatives, potentially leading to unique interactions with biological targets and novel applications in research and industry.
Eigenschaften
CAS-Nummer |
86257-14-9 |
|---|---|
Molekularformel |
C16H26N4O4 |
Molekulargewicht |
338.40 g/mol |
IUPAC-Name |
1-butyl-7-(5,6-dihydroxyhexyl)-3-methylpurine-2,6-dione |
InChI |
InChI=1S/C16H26N4O4/c1-3-4-9-20-15(23)13-14(18(2)16(20)24)17-11-19(13)8-6-5-7-12(22)10-21/h11-12,21-22H,3-10H2,1-2H3 |
InChI-Schlüssel |
NFGVXOQLSPGOEO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCN1C(=O)C2=C(N=CN2CCCCC(CO)O)N(C1=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



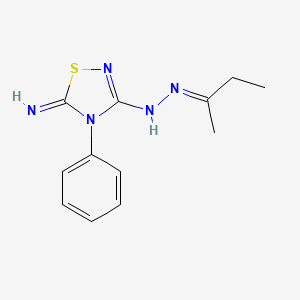

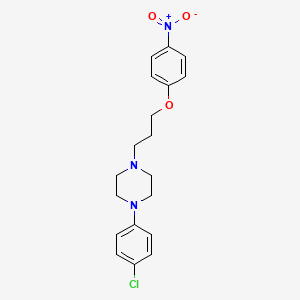
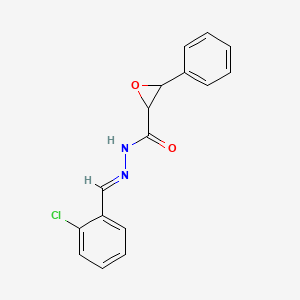
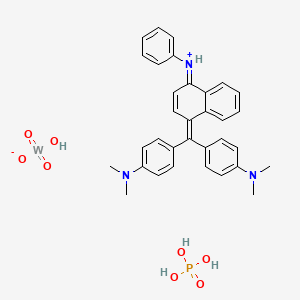

![Propanedioic acid, [(2,5-dimethoxyphenyl)methyl]-](/img/structure/B15188173.png)
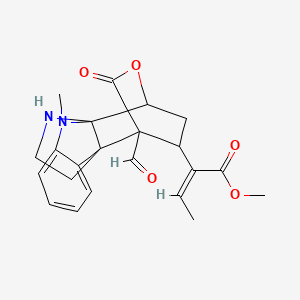
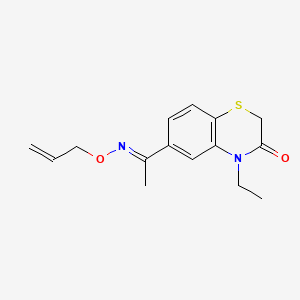
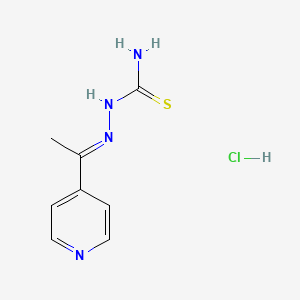
![N-(3-chloro-8,15,20,25,32-pentaoxo-3,22-diazanonacyclo[19.16.0.02,18.04,17.05,14.07,12.023,36.024,33.026,31]heptatriaconta-1,4,7(12),10,13,16,18,23,26(31),27,29,33,36-tridecaen-30-yl)benzamide](/img/structure/B15188220.png)

